N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide
Description
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a phenyl ring substituted with a 1H-pyrrol-1-yl group at the para position. Its molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 232.28 g/mol. The compound’s structure combines a rigid cyclopropane ring with a planar pyrrole moiety, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)16-9-1-2-10-16/h1-2,5-11H,3-4H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTROBYDNUECPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329825 | |
| Record name | N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383146-11-0 | |
| Record name | N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Insights:
- The boronate ester in Compound 21 (C₁₅H₁₈BNO₃) suggests utility in Suzuki-Miyaura cross-coupling reactions for further derivatization .
- Synthetic Accessibility: Analogs in were synthesized via multi-step routes involving sulfonylation, boronate ester formation, and cyano-group incorporation, with purification by flash/column chromatography .
- Pharmacological Performance: Compound 19’s sulfonylethylamino-dihydropyrrole substituent contributes to potent GSK-3β inhibition (IC₅₀ ~50 nM), outperforming the cyano-substituted Compound 24 (IC₅₀ ~120 nM) . This highlights the importance of sulfonamide groups in enhancing target engagement.
Research Findings and Implications
- Biological Activity: Analogs with sulfonamide or cyano substituents () demonstrate measurable GSK-3β inhibition, suggesting that the target compound’s pyrrole group could be optimized for similar or distinct kinase targets .
- Physicochemical Properties : The target compound’s lower molecular weight (232.28 g/mol) compared to sulfonamide analogs (>300 g/mol) may improve blood-brain barrier permeability, a critical factor in neurotherapeutic applications .
Biological Activity
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide (CAS No. 383146-11-0) is a compound characterized by a cyclopropane carboxamide group linked to a phenyl ring, which is further substituted with a pyrrole ring. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C14H14N2O
- Molecular Weight : 226.27 g/mol
- IUPAC Name : N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide
Research indicates that this compound interacts with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction may modulate cellular signaling pathways, contributing to its observed biological effects, including antibacterial and anticancer properties.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation :
- Mechanistic Insights :
Antibacterial Activity
This compound has also been investigated for its antibacterial properties:
- Broad-Spectrum Activity : Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or function.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
